molecular formula C12H9F2N3O2 B8676796 4-(4-Amino-2,5-difluorophenoxy)pyridine-2-carboxamide

4-(4-Amino-2,5-difluorophenoxy)pyridine-2-carboxamide

Cat. No.: B8676796
M. Wt: 265.22 g/mol
InChI Key: MZXPMNAKZNYKOB-UHFFFAOYSA-N
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Description

4-(4-Amino-2,5-difluorophenoxy)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C12H9F2N3O2 and its molecular weight is 265.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9F2N3O2

Molecular Weight

265.22 g/mol

IUPAC Name

4-(4-amino-2,5-difluorophenoxy)pyridine-2-carboxamide

InChI

InChI=1S/C12H9F2N3O2/c13-7-5-11(8(14)4-9(7)15)19-6-1-2-17-10(3-6)12(16)18/h1-5H,15H2,(H2,16,18)

InChI Key

MZXPMNAKZNYKOB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OC2=C(C=C(C(=C2)F)N)F)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 4-amino-2,5-difluorophenol (100 mg, 0.64 mmol), and 4-chloropicolinamide (110 mg, 0.71 mmol) in DMF (2 mL) was added NaH (80 mg, 1.3 mmol, 60% dispersed in mineral oil). The reaction mixture was microwaved at 120° C. for 1.5 hours, then cooled to rt, diluted with water (20 mL), and extracted with EtOAc (30 mL×3). The combined organic phases were washed with brine (80 mL), dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash column chromatography with (EtOAc/PE (v/v)=4/1) to afford the title compound as a brown solid (52 mg, 26%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
26%

Synthesis routes and methods II

Procedure details

To a mixture of potassium hydride (30-35% dispersion in mineral oil, 1.9 g, 13.9 mmol) in DMF (30 mL) was added 4-amino-2,5-difluorophenol (1.7 g, 11.6 mmol) as a solution in DMF (5 mL). After one hour of stirring at ambient temperature, 4-chloropicolinamide (1.8 g, 11.6 mmol) was added and the reaction mixture was heated to 100° C. for 135 h. The mixture was cooled to room temperature, quenched with 10% aqueous lithium chloride and then extracted three times with EtOAc. The combined organic layers were dried (MgSO4), filtered and concentrated in vacuo. The resultant solid was partitioned between chloroform and water. The organic layer was washed with brine, dried (MgSO4), filtered and concentrated in vacuo to a solid (3.0 g, 98%). 1H NMR (DMSO-d6) δ 8.51-8.57 (m, 1H), 8.14 (br s, 1H), 7.74 (br s, 1H), 7.37-7.38 (m, 1H), 7.17-7.30 (m, 2H), 6.74-6.80 (m, 1H), 5.62 (s, 2H); MS (ESI+) m/z 266 (M+H)+.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-Amino-2,5-difluorophenol (4.95 g) was dissolved in dimethyl sulfoxide (50 ml) under a nitrogen flow, and potassium tert-butoxide (4.05 g) was added at room temperature, followed by stirring for 25 min. 4-Chloropyridine-2-carboxamide (2.70 g) was added thereto, followed by stirring at 80° C. for 2.5 hr. The reaction mixture was allowed to cool down to room temperature, and a 1N aqueous solution of sodium hydroxide (74.25 ml) was added, followed by stirring for 10 hr. The precipitated solid was collected by filtration, and the resultant solid was washed with water. This solid was dried under hot air at 100° C. for 24 hr to provide the titled compound as purple powder (3.38 g, 74%).
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
74.25 mL
Type
reactant
Reaction Step Three
Yield
74%

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